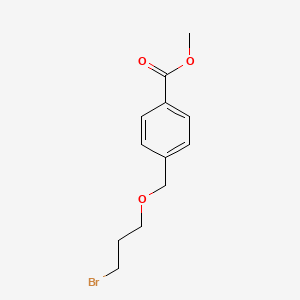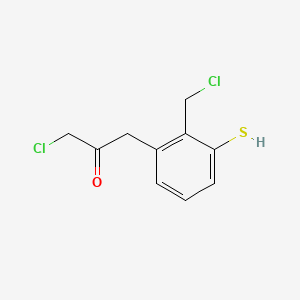
1-Chloro-3-(2-(chloromethyl)-3-mercaptophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-(2-(chloromethyl)-3-mercaptophenyl)propan-2-one is an organic compound with a complex structure that includes both chloro and mercapto functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(2-(chloromethyl)-3-mercaptophenyl)propan-2-one typically involves multiple steps. One common method includes the chlorination of a precursor compound followed by the introduction of the mercapto group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactions using specialized equipment to handle the reactive intermediates. The process must be carefully monitored to maintain safety and efficiency, given the potential hazards associated with the chemicals involved.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-3-(2-(chloromethyl)-3-mercaptophenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chloro groups, resulting in different derivatives.
Substitution: The chloro groups can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides, while substitution of the chloro groups can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-3-(2-(chloromethyl)-3-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-Chloro-3-(2-(chloromethyl)-3-mercaptophenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and proteins. The chloro and mercapto groups can form covalent bonds with active sites, leading to inhibition or modification of the target molecules. This can affect various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-3-(2-(chloromethyl)-3-hydroxyphenyl)propan-2-one
- 1-Chloro-3-(2-(chloromethyl)-3-nitrophenyl)propan-2-one
- 1-Chloro-3-(2-(chloromethyl)-3-aminophenyl)propan-2-one
Uniqueness
1-Chloro-3-(2-(chloromethyl)-3-mercaptophenyl)propan-2-one is unique due to the presence of both chloro and mercapto groups, which provide distinct reactivity and potential for diverse chemical modifications. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H10Cl2OS |
|---|---|
Peso molecular |
249.16 g/mol |
Nombre IUPAC |
1-chloro-3-[2-(chloromethyl)-3-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10Cl2OS/c11-5-8(13)4-7-2-1-3-10(14)9(7)6-12/h1-3,14H,4-6H2 |
Clave InChI |
RWNVDNZUGXTGEF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)S)CCl)CC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


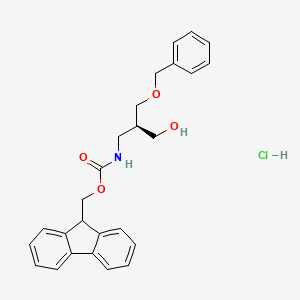
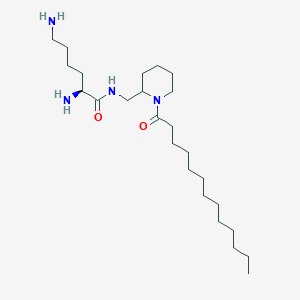
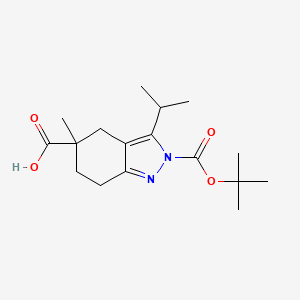
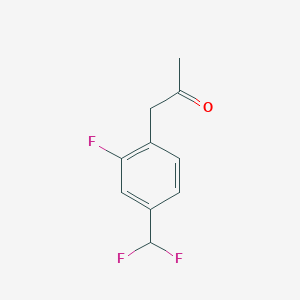


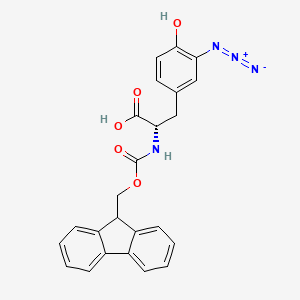
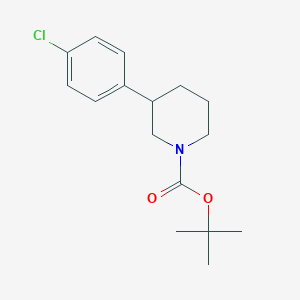
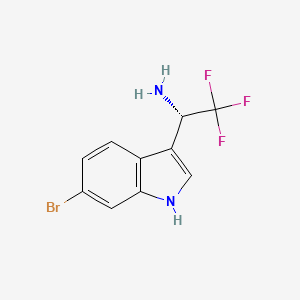

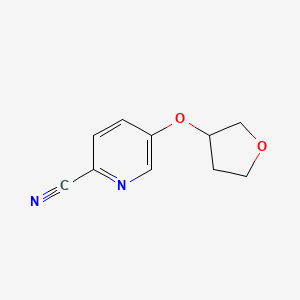

![5,7-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride](/img/structure/B14038569.png)
